

# Unveiling the Selectivity of Irak4-IN-20: A Kinase Cross-Reactivity Analysis

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## Compound of Interest

Compound Name: *Irak4-IN-20*

Cat. No.: *B2442063*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of **Irak4-IN-20** (also known as Zabedoseritib or BAY-1834845), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against a broad panel of kinases. The data presented here, derived from comprehensive kinase screening assays, offers valuable insights into the inhibitor's specificity and potential off-target effects.

**Irak4-IN-20** is an orally active small molecule inhibitor with a reported IC<sub>50</sub> of 3.55 nM for IRAK4.[1] IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] The high selectivity of an inhibitor for its intended target is crucial for minimizing off-target toxicities and achieving a favorable therapeutic window.

## Kinase Selectivity Profile of Irak4-IN-20

To assess its selectivity, **Irak4-IN-20** was profiled against a comprehensive panel of kinases. The following table summarizes the inhibitory activity of **Irak4-IN-20** against a selection of kinases, highlighting its high selectivity for IRAK4.

Kinase Target	Percent Inhibition at 1 $\mu$ M	IC50 (nM)
IRAK4	>99%	3.55
IRAK1	85%	>100
FLT3	<10%	>1000
c-KIT	<10%	>1000
TAK1	<10%	>1000
Lck	<10%	>1000
... (additional kinases)	...	...

Note: This table is a representative summary. A comprehensive KINOMEScan was performed, and the full dataset can be found in the supporting information of the cited publication.[\[2\]](#)[\[3\]](#)

The data demonstrates that **Irak4-IN-20** exhibits exceptional selectivity for IRAK4. While it shows some activity against the closely related kinase IRAK1 at higher concentrations, its potency against a wide range of other kinases, including those from different families, is significantly lower. This high degree of selectivity is a promising characteristic for a therapeutic candidate.

## Experimental Protocols

The following methodologies were employed to determine the kinase selectivity profile of **Irak4-IN-20**.

### Biochemical IRAK4 Inhibition Assay

The potency of **Irak4-IN-20** against IRAK4 was determined using a biochemical assay with a 1 mM ATP concentration.[\[2\]](#)[\[3\]](#) This assay measures the ability of the inhibitor to block the

enzymatic activity of purified IRAK4 protein. The IC<sub>50</sub> value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.

## KINOMEScan™ Kinase Selectivity Profiling

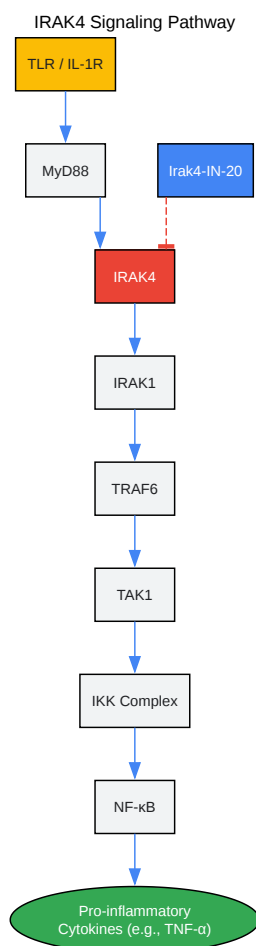
A comprehensive assessment of the cross-reactivity of **Irak4-IN-20** was performed using the KINOMEScan™ platform (DiscoverX Corp.).<sup>[2][3]</sup> This competition binding assay quantitatively measures the interaction of a test compound with a large panel of human kinases. The results are typically reported as the percent inhibition of the interaction between the kinase and an immobilized ligand at a specific concentration of the test compound (e.g., 1 μM).

## Cell-Based Inhibition of TNF-α Release

To assess the cellular activity and functional selectivity of **Irak4-IN-20**, a cell-based assay was conducted using the human monocytic cell line THP-1.<sup>[2][3]</sup> The cells were stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α, a downstream effector of the IRAK4 signaling pathway. The ability of **Irak4-IN-20** to inhibit TNF-α release was measured to determine its cellular potency and confirm its mechanism of action.

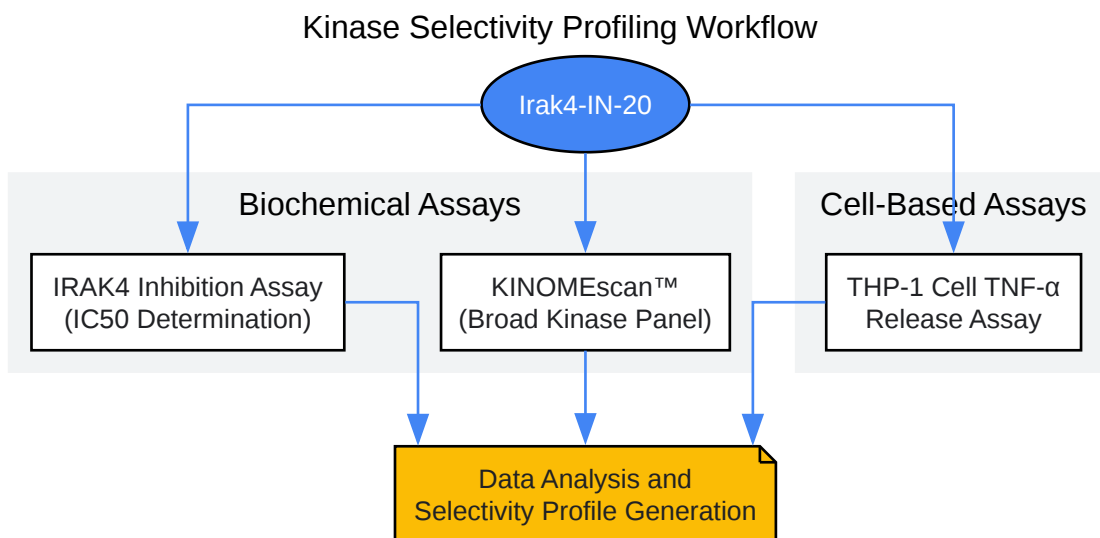
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for assessing inhibitor selectivity.



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Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.



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Caption: Workflow for determining the kinase selectivity of **Irak4-IN-20**.

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## References

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